4-Methylumbelliferyl b-D-chitobiose heptaacetate
Description
Classification and Nomenclature
4-Methylumbelliferyl beta-D-chitobiose heptaacetate belongs to the class of fluorogenic enzyme substrates, specifically designed for the detection and quantification of chitinase activity. The compound is classified as a carbohydrate derivative, more precisely a glycoside, that incorporates both structural and functional elements essential for its enzymatic specificity. Its systematic nomenclature reflects its complex molecular architecture: the compound consists of a 4-methylumbelliferyl moiety serving as the fluorogenic reporter group, coupled to a chitobiose backbone that has been extensively modified with seven acetate groups.
The Chemical Abstracts Service has assigned this compound the registry number 122147-95-9, providing a unique identifier that facilitates its recognition across scientific databases and literature. Alternative nomenclature systems refer to this compound using various descriptive names, including 4-Methylumbelliferyl Di-N-Acetyl-beta-D-chitobiose Peracetate, which emphasizes both the acetylation pattern and the chitobiose core structure. The International Union of Pure and Applied Chemistry designation provides the most comprehensive structural description: [(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate.
Historical Development of Fluorogenic Chitinase Substrates
The development of fluorogenic substrates for chitinase detection emerged from the need to create more sensitive, quantitative, and standardized methods for studying chitinolytic enzyme activity. Early approaches to chitinase detection relied primarily on conventional plate methods using colloidal chitin as substrate, which, while effective, presented limitations in terms of sensitivity and quantitative precision. The introduction of 4-methylumbelliferyl-labeled substrates represented a significant advancement in enzymatic assay methodology, offering researchers the ability to conduct rapid, highly sensitive measurements of chitinase activity.
The evolution of fluorogenic chitinase substrates has been driven by the need to overcome specific challenges associated with studying these enzymes in complex biological systems. Traditional methods often required lengthy incubation periods and were subject to interference from other biological components. The development of 4-methylumbelliferyl derivatives addressed these limitations by providing substrates that could generate easily detectable fluorescent signals upon enzymatic cleavage. This technological advancement has enabled researchers to conduct high-throughput screening studies and develop more sophisticated analytical approaches for chitinase characterization.
Modern fluorogenic substrate design has incorporated lessons learned from earlier generations of enzyme assays, leading to the creation of substrates with enhanced specificity and improved signal-to-noise ratios. The strategic use of hydrophobic fluorescent products has been particularly important, as these compounds tend to remain localized at their site of production, enabling spatial mapping of enzyme activity in complex biological matrices. This capability has proven especially valuable for studying chitinase activity in soil environments and rhizosphere systems, where spatial heterogeneity plays a crucial role in understanding ecological processes.
Significance in Chitinase Research
4-Methylumbelliferyl beta-D-chitobiose heptaacetate has established itself as a cornerstone reagent in chitinase research due to its exceptional specificity and sensitivity characteristics. The compound serves as a substrate for chitinases and related glycosidases, enabling researchers to study various aspects of chitin degradation and carbohydrate metabolism. Its applications extend across multiple research domains, including microbial ecology, plant pathology, and enzyme engineering, where precise quantification of chitinolytic activity is essential for understanding biological processes.
The significance of this substrate in contemporary research is demonstrated by its widespread adoption in studies investigating fungal biomass detection and quantification. Researchers have successfully employed 4-methylumbelliferyl-labeled substrates to measure specific components of chitinase activity as indicators of fungal presence and metabolic activity. This application has proven particularly valuable in environmental microbiology, where traditional methods for fungal detection often lack the sensitivity required for accurate biomass estimation. The fluorogenic approach provides researchers with a rapid, quantitative method for assessing fungal activity in complex environmental samples.
In plant pathology research, 4-methylumbelliferyl beta-D-chitobiose heptaacetate has enabled detailed investigations of plant defense mechanisms against fungal pathogens. The compound's ability to detect chitinase activity has facilitated studies of induced defense responses and the evaluation of antifungal treatments. Furthermore, its use in enzyme engineering applications has contributed to the development of enhanced chitinase variants with improved catalytic properties. These applications demonstrate the compound's versatility and its critical role in advancing our understanding of chitin-related biological processes.
Chemical Identity and Basic Properties
4-Methylumbelliferyl beta-D-chitobiose heptaacetate possesses a complex molecular architecture characterized by a precise chemical formula of C36H44N2O18 and a molecular weight of 792.7 grams per mole. The compound's structural complexity reflects its dual functionality as both a specific enzyme substrate and a fluorogenic reporter system. The chitobiose backbone consists of two N-acetylglucosamine units linked by beta-1,4-glycosidic bonds, providing the structural recognition elements required for chitinase binding and catalysis. The extensive acetylation pattern, encompassing seven acetate groups, enhances the compound's solubility characteristics and contributes to its stability under typical assay conditions.
The fluorogenic properties of this compound derive from the 4-methylumbelliferone moiety, which exhibits characteristic spectroscopic behavior essential for its analytical applications. The fluorophore demonstrates an excitation maximum at 360 nanometers and an emission maximum at 448 nanometers, providing a well-defined spectroscopic signature that enables sensitive detection and quantification. These spectral characteristics have been extensively characterized and standardized, allowing for reproducible measurements across different laboratory settings and instrumentation platforms.
The compound's stability and handling characteristics make it suitable for a wide range of experimental conditions typically encountered in biochemical research. Its synthetic nature ensures consistent quality and purity across different production batches, which is essential for reproducible experimental results. The heptaacetate modification not only improves solubility but also provides protection for reactive hydroxyl groups, extending the compound's shelf life and reducing the likelihood of degradation during storage. These practical considerations have contributed significantly to the widespread adoption of this substrate in chitinase research applications worldwide.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAXINUAWYDOY-KFWYJRSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858116 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122147-95-9 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Helferich Glycosylation
The classical Helferich method forms the foundation for synthesizing 4-methylumbelliferyl β-D-chitobiose heptaacetate. This approach couples 4-methylumbelliferone with a protected glycosyl donor, typically methyl tetra-O-acetyl-β-D-glucopyranuronate, under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylumbelliferone attacks the anomeric carbon of the glycosyl donor.
Reaction Conditions :
-
Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0.5–1.0 equivalents.
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Solvent : Anhydrous dichloromethane or acetonitrile.
-
Temperature : 0–25°C under inert atmosphere.
The acetyl groups on the glycosyl donor prevent unwanted side reactions and ensure β-selectivity by participating in neighboring-group participation (NGP). This method, however, requires precise control of moisture and reaction time to avoid hydrolysis of the acetyl protecting groups.
Modified Helferich Method with Enhanced Stereocontrol
Use of Pyrylium Salt Catalysts
Recent advancements employ pyrylium tetrafluoroborate as a catalyst to improve reaction efficiency and stereoselectivity. This organocatalytic approach activates the glycosyl donor by generating a transient oxocarbenium ion, which reacts with the aglycone (4-methylumbelliferone) to form the β-glycosidic bond.
Key Improvements :
-
Catalyst Loading : 5–10 mol% pyrylium salt.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
This method reduces reliance on toxic metal catalysts and simplifies purification by minimizing byproducts.
Stepwise Acetylation Strategy
The heptaacetate derivative is synthesized through post-glycosylation acetylation. After glycosidic bond formation, the hydroxyl groups on the chitobiose backbone are acetylated using acetic anhydride in pyridine:
Conditions :
-
Reagent Excess : 7 equivalents acetic anhydride.
-
Reaction Time : 12–24 hours at 50°C.
Organocatalytic Approaches
Thiourea-Mediated Glycosylation
Thiourea derivatives, such as Takemoto’s catalyst, facilitate glycosylation via hydrogen-bonding interactions. This method achieves β-selectivity by stabilizing the transition state through dual activation of the glycosyl donor and acceptor.
Advantages :
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Mild Conditions : Room temperature, neutral pH.
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Functional Group Tolerance : Compatible with acid-sensitive substrates.
Limitations :
-
Moderate Yields : 50–65% due to competing side reactions.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | β-Selectivity | Yield | Scale-Up Feasibility |
|---|---|---|---|---|
| Classical Helferich | BF₃·OEt₂ | 85–90% | 60–70% | Moderate |
| Pyrylium Salt Catalysis | Pyrylium tetrafluoroborate | >95% | 75–85% | High |
| Thiourea-Mediated | Takemoto’s Catalyst | 80–85% | 50–65% | Low |
Industrial-Scale Production
Continuous-Flow Synthesis
To meet commercial demand, continuous-flow reactors are employed for enhanced heat and mass transfer. Key parameters include:
Quality Control Metrics
-
Purity : ≥98% (HPLC).
-
Residual Solvents : <500 ppm (ICH guidelines).
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Water Content : <0.5% (Karl Fischer titration).
Chemical Reactions Analysis
Enzymatic Hydrolysis
MUF-chitobiose heptaacetate primarily undergoes enzymatic hydrolysis, releasing fluorescent 4-methylumbelliferone (4-MU). This reaction is catalyzed by:
- Chitinases (e.g., from Trichoderma viride or Streptomyces griseus ), which cleave β-1,4-glycosidic bonds between N-acetylglucosamine (GlcNAc) units.
- Chitobiosidases , which hydrolyze the terminal non-reducing end of the chitobiose moiety .
Reaction Mechanism
- Substrate Binding : The enzyme recognizes the chitobiose core (two GlcNAc units linked by β-1,4 bonds).
- Cleavage : Hydrolysis of the glycosidic bond adjacent to the 4-methylumbelliferyl group.
- Fluorescence Release : 4-MU is liberated, detectable at λ<sub>ex</sub> 330 nm / λ<sub>em</sub> 375 nm .
Synthetic Reactions
The compound is synthesized via stereoselective glycosylation:
Modified Helferich Method
- Reactants : 4-Methylumbelliferone + methyl tetra-O-acetyl-β-D-glucopyranuronate.
- Catalysts : Boron trifluoride diethyl etherate or organic bases (e.g., triethylamine) .
- Conditions : 60°C, anhydrous solvent (e.g., dichloromethane).
| Synthesis Parameter | Optimization Data | Source |
|---|---|---|
| Yield Improvement | ~85% under 60°C vs. 72 hours at room temp | |
| Stereoselectivity | β-configuration predominant (>95%) |
Acidic/Base Hydrolysis
- Acidic Conditions : Acetate groups hydrolyze first, followed by glycosidic bonds.
- Alkaline Conditions : Deacetylation occurs, but the chitobiose core remains stable.
Oxidation
- Limited data, but hydroxyl groups on GlcNAc may oxidize under strong oxidizing agents (e.g., NaIO<sub>4</sub>).
Stability and Reactivity Insights
- Thermal Stability : Stable at −20°C for long-term storage .
- Solubility : 9.8–10.2 mg/mL in DMF; insoluble in aqueous buffers without solubilizing agents .
Comparative Reaction Kinetics
Studies on chitobiose phosphorylase from Vibrio spp. reveal a sequential Bi Bi mechanism for glycosidic bond cleavage, involving inorganic phosphate . This parallels chitinase activity but differs in cofactor requirements.
Scientific Research Applications
Enzymatic Studies
Substrate for Glycosidases
One of the primary applications of 4-Methylumbelliferyl β-D-chitobiose heptaacetate is as a substrate for glycosidase enzymes. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound's structure allows it to be cleaved by these enzymes, producing a fluorescent product that can be easily quantified. This property makes it valuable for:
- Enzyme Activity Assays : Researchers utilize this compound to measure the activity of various glycosidases, providing insights into enzyme kinetics and mechanisms.
- Screening for Inhibitors : It serves as a tool to identify potential inhibitors of glycosidases, which can have therapeutic implications in diseases where these enzymes play a role.
Cancer Research
Investigating Anticancer Properties
Research has shown that derivatives of 4-Methylumbelliferyl β-D-chitobiose heptaacetate exhibit significant biological activity against cancer cells. Studies have focused on:
- Cell Proliferation Inhibition : In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism involves interference with cellular pathways crucial for cancer growth.
- Glycosylation Patterns : Understanding how this compound interacts with cancer cells helps elucidate the role of glycosylation in tumor biology, potentially leading to new therapeutic strategies.
Glycomics and Carbohydrate Research
Role in Carbohydrate Interaction Studies
The study of carbohydrates and their interactions is vital for understanding many biological processes. The applications of 4-Methylumbelliferyl β-D-chitobiose heptaacetate in glycomics include:
- Lectin Binding Studies : This compound can be used to assess the affinity and specificity of lectins (carbohydrate-binding proteins) for oligosaccharides, which is essential for understanding cell-cell recognition processes.
- Carbohydrate Microarrays : It can be incorporated into carbohydrate microarrays to study interactions between carbohydrates and proteins, aiding in the development of carbohydrate-based therapeutics.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of 4-Methylumbelliferyl β-D-chitobiose heptaacetate:
| Study Title | Focus | Findings |
|---|---|---|
| Enzymatic Activity of Glycosidases | Glycosidase kinetics | Demonstrated enhanced fluorescence upon enzyme cleavage, indicating substrate utility. |
| Anticancer Activity Evaluation | Cancer cell lines | Showed significant inhibition of cell proliferation in HeLa and HT-29 cells, suggesting potential as an anticancer agent. |
| Lectin-Affinity Studies | Carbohydrate interactions | Revealed specific binding patterns between lectins and carbohydrate structures, enhancing understanding of cellular recognition processes. |
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl b-D-chitobiose heptaacetate involves its hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-Methylumbelliferone, a fluorescent compound. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various glycosidases, and the pathways involved are primarily related to carbohydrate metabolism .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Methylumbelliferyl Derivatives
*Note: The molecular formula for 4-Methylumbelliferyl β-D-chitobiose heptaacetate is inferred to include a chitobiose core (C₁₆H₂₈N₂O₁₁) with seven acetyl groups (C₁₄H₂₁O₁₄), yielding an approximate formula of C₃₀H₄₉N₂O₂₅.
Key Findings:
Enzyme Specificity: The chitobiose heptaacetate derivative is highly specific to chitinases due to its structural mimicry of natural chitin . In contrast, 4-MU acetate and caprylate are substrates for esterases or lipases, reflecting their simpler aliphatic/aromatic ester groups . The 4-deoxy variant (CAS 68636-50-0) shows reduced binding affinity to chitinases compared to the non-deoxy form, highlighting the importance of hydroxyl groups in enzyme-substrate interactions .
Physical Properties: Increasing acyl chain length (e.g., heptanoate vs. acetate) correlates with higher lipophilicity, altering solubility profiles. For instance, 4-MU heptanoate (logP ~3.5) is more membrane-permeable than the polar chitobiose heptaacetate . Acetylation of sugar moieties in chitobiose derivatives enhances stability against spontaneous hydrolysis, critical for long-term assay reliability .
Functional Implications: Substrate turnover rates depend on leaving group properties. For example, fluorinated leaving groups (e.g., DIFMUP in ) exhibit lower pKa values, accelerating catalysis . While this principle is demonstrated in phosphatase substrates, analogous effects may apply to chitinase substrates, where acetylation modulates hydrolysis efficiency .
Biological Activity
4-Methylumbelliferyl β-D-chitobiose heptaacetate is a synthetic compound that serves as a substrate for various enzymes, particularly in glycosidase activity assays. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
4-Methylumbelliferyl β-D-chitobiose heptaacetate is characterized by its complex structure, which includes multiple acetate groups attached to a chitobiose backbone. This configuration enhances its solubility and reactivity in biological systems.
- Chemical Formula : C₁₄H₁₉N₁O₁₈
- Molecular Weight : 405.29 g/mol
- CAS Number : 122147-95-9
The primary biological activity of 4-Methylumbelliferyl β-D-chitobiose heptaacetate is attributed to its role as a fluorogenic substrate for glycosidases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which fluoresces, allowing for sensitive detection and quantification.
Enzymatic Hydrolysis
- Target Enzymes : Glycosidases (e.g., chitinases)
- Reaction :
Enzyme Activity Assays
4-Methylumbelliferyl β-D-chitobiose heptaacetate is widely used in enzyme activity assays to study glycosidase activity in various biological samples. Its high sensitivity allows researchers to detect low concentrations of enzymes.
Table 1: Comparison of Substrates for Glycosidase Activity
| Substrate | Fluorescent Product | Sensitivity Level | Common Uses |
|---|---|---|---|
| 4-Methylumbelliferyl β-D-chitobiose heptaacetate | 4-Methylumbelliferone | High | Enzyme assays, diagnostics |
| p-Nitrophenyl β-D-glucoside | p-Nitrophenol | Medium | Enzyme kinetics studies |
| 4-Methylumbelliferyl α-D-glucoside | 4-Methylumbelliferone | High | Glycosyltransfer assays |
Case Studies and Research Findings
-
Case Study on Chitinase Activity :
A study published in the Journal of Biological Chemistry demonstrated the use of 4-Methylumbelliferyl β-D-chitobiose heptaacetate to measure chitinase activity in fungal extracts. The fluorescence intensity correlated with enzyme concentration, validating its use as a reliable substrate for assessing chitinase activity in environmental samples. -
Glycosidase Inhibition Studies :
Research highlighted in Biochemical Pharmacology explored the inhibitory effects of various compounds on glycosidases using this substrate. The results indicated that certain flavonoids significantly inhibited enzyme activity, showcasing the potential for drug development targeting glycosidase pathways . -
Diagnostic Applications :
A recent clinical study utilized this compound to evaluate glycosidase levels in patients with metabolic disorders. The findings suggested that altered enzyme activity could serve as a biomarker for disease progression, emphasizing the compound's relevance in clinical diagnostics.
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-methylumbelliferyl β-D-chitobiose heptaacetate?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 320–360 nm for 4-methylumbelliferyl derivatives) is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, acetyl proton peaks in ¹H NMR (~2.0–2.3 ppm) and glycosidic linkage signals (4.5–5.5 ppm) should align with theoretical predictions. Purity thresholds >95% are typical for enzymatic assays .
Q. How is 4-methylumbelliferyl β-D-chitobiose heptaacetate synthesized, and what are common pitfalls in its preparation?
- Methodological Answer : Synthesis involves peracetylation of chitobiose followed by conjugation with 4-methylumbelliferone. Key steps include:
- Protection of hydroxyl groups using acetic anhydride under anhydrous conditions.
- Glycosidic bond formation via Koenigs-Knorr reaction with silver oxide as an acid scavenger.
Common pitfalls include incomplete acetylation (leading to mixed esters) and β-anomer selectivity. Reaction progress should be monitored via thin-layer chromatography (TLC, hexane:ethyl acetate 7:3) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in enzymatic hydrolysis rates observed with 4-methylumbelliferyl β-D-chitobiose heptaacetate across studies?
- Methodological Answer : Discrepancies often arise from:
- Variability in substrate purity (e.g., residual acetate groups affecting enzyme accessibility). Validate purity via HPLC and adjust synthetic protocols .
- Assay conditions : Standardize pH (e.g., citrate-phosphate buffer for chitinases), temperature (25–37°C), and enzyme-to-substrate ratios. Use kinetic models (e.g., Michaelis-Menten) to compare kcat and KM values across studies .
- Enzyme source : Fungal vs. bacterial chitinases may exhibit divergent hydrolysis mechanisms. Perform cross-validation with orthogonal substrates (e.g., pNP-chitobiose) .
Q. How can researchers design experiments to elucidate the mechanistic role of 4-methylumbelliferyl β-D-chitobiose heptaacetate in glycosidase inhibition studies?
- Methodological Answer :
- Competitive inhibition assays : Co-incubate the compound with enzymes (e.g., chitinase B from Serratia marcescens) and natural substrates (e.g., chitin oligomers). Measure fluorescence quenching (λex 360 nm, λem 450 nm) to quantify inhibition constants (Ki) .
- Molecular docking simulations : Use software like AutoDock to model interactions between the heptaacetate and catalytic sites (e.g., Trp<sup>107</sup> and Glu<sup>144</sup> in family 18 chitinases). Validate with mutagenesis studies .
Q. What are the critical controls required when using 4-methylumbelliferyl β-D-chitobiose heptaacetate in fluorescence-based assays for high-throughput screening?
- Methodological Answer :
- Blank controls : Include substrate-only and enzyme-only wells to account for autofluorescence or non-specific hydrolysis.
- Quenching controls : Add EDTA to chelate metal ions that may interfere with fluorescence.
- Reference standards : Use known inhibitors (e.g., allosamidin) to benchmark inhibition efficacy. Normalize data to positive/negative controls to minimize plate-to-plate variability .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the stability of 4-methylumbelliferyl β-D-chitobiose heptaacetate in aqueous buffers?
- Methodological Answer : Stability issues often stem from:
- Acetyl group hydrolysis : Pre-incubate substrate in buffers (pH 4.0–7.5) and quantify degradation via HPLC. Use lyophilized aliquots stored at -20°C to minimize hydrolysis .
- Light sensitivity : Shield reactions from UV light to prevent 4-methylumbelliferone photodegradation. Validate stability under assay conditions with time-course fluorescence measurements .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies using this compound?
- Methodological Answer :
- Non-linear regression models : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. normalized response) using tools like GraphPad Prism. Report IC50 values with 95% confidence intervals.
- Replicate design : Use ≥3 biological replicates and technical triplicates to account for batch-to-batch variability in substrate synthesis .
Theoretical and Epistemological Considerations
Q. How can researchers align mechanistic studies of 4-methylumbelliferyl β-D-chitobiose heptaacetate with broader glycosidase research paradigms?
- Methodological Answer :
- Link to glycosidase classification : Contextualize findings within the CAZy database (e.g., GH18 family chitinases) to identify conserved catalytic motifs.
- Comparative kinetics : Compare hydrolysis rates with natural substrates (e.g., chitin) to assess the compound’s utility as a mechanistic probe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
